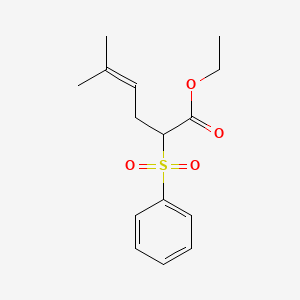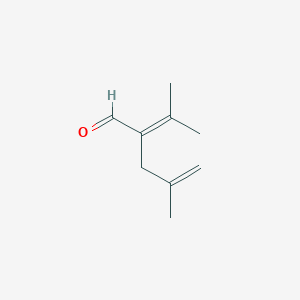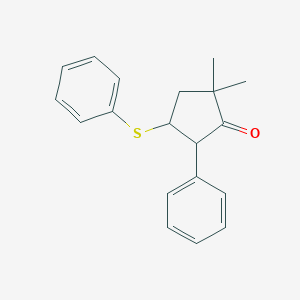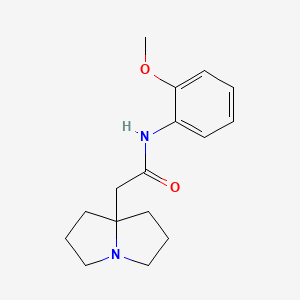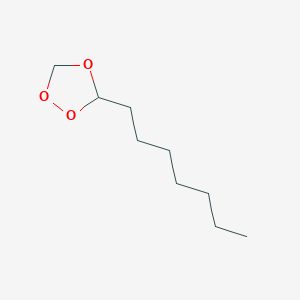
1,2,4-Trioxolane, 3-heptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trioxolane, 3-heptyl- is an organic compound that belongs to the class of trioxolanes Trioxolanes are cyclic organic compounds containing a three-membered ring with two oxygen atoms and one carbon atom The 3-heptyl substitution refers to the presence of a heptyl group (a seven-carbon alkyl chain) attached to the third position of the trioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trioxolanes, including 3-heptyl-1,2,4-trioxolane, typically involves the reaction of carbonyl compounds with ozone. One common method is the Griesbaum co-ozonolysis reaction, which involves the reaction of an alkene with ozone to form a carbonyl oxide intermediate. This intermediate then undergoes cycloaddition with another carbonyl compound to form the trioxolane ring .
The reaction conditions for the synthesis of 1,2,4-trioxolanes often include low temperatures and the presence of a solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,2,4-trioxolanes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trioxolane, 3-heptyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions can occur at the carbon atoms of the trioxolane ring, leading to the formation of substituted trioxolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 1,2,4-trioxolane, 3-heptyl- can yield heptanal or heptanone, while reduction can produce heptanol.
Scientific Research Applications
1,2,4-Trioxolane, 3-heptyl- has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and stability of trioxolanes. It is also employed in the synthesis of other complex organic molecules.
Medicine: The compound is explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: 1,2,4-Trioxolanes are used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-trioxolane, 3-heptyl- involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins and lipids, causing oxidative damage and cell death. In biological systems, the compound’s activity is often mediated by its interaction with iron-containing enzymes, leading to the generation of ROS and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trioxane: Another class of cyclic peroxides with similar chemical properties.
1,2,4,5-Tetraoxane: Contains an additional oxygen atom in the ring, leading to different reactivity and stability.
Artemisinin: A natural product with a similar peroxide bond, known for its antimalarial activity.
Uniqueness
1,2,4-Trioxolane, 3-heptyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the heptyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other trioxolanes and related compounds .
Properties
CAS No. |
88568-90-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-heptyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-7-9-10-8-11-12-9/h9H,2-8H2,1H3 |
InChI Key |
RCTNEFBRASQFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1OCOO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


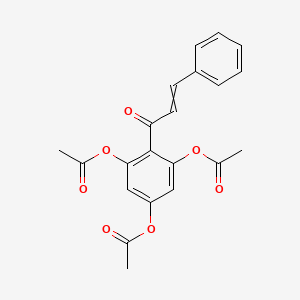
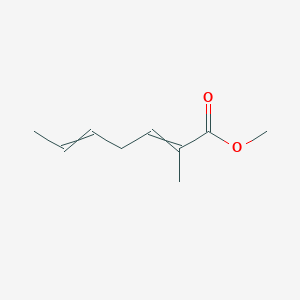
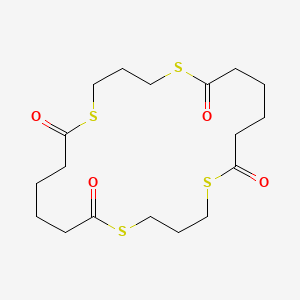
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
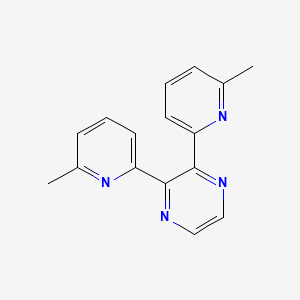
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
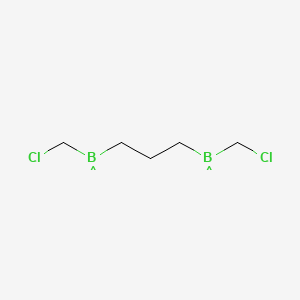
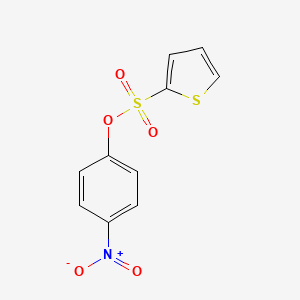
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)

